Cyclopropylacetylene
Overview
Description
Synthesis Analysis
The synthesis of cyclopropylacetylene and related compounds often involves the use of cyclopropenes as intermediates. One approach involves cycloisomerization synthesis of cyclopropenes from 3-diazochroman-4-one and phenylacetylene, using rhodium(II) catalysts, leading to 2-substituted or 3-substituted 4H-furo[3,2-c]chromene. This process highlights the versatility of cyclopropylacetylene precursors in synthetic chemistry (Gong et al., 2014).
Molecular Structure Analysis
The microwave spectrum analysis of cyclopropylacetylene and its deuterated species provides insight into its molecular structure. Measurements suggest that the C-C bond connecting the acetylenic group to the ring is comparable in length to that in methylacetylene, with little indication of significant conjugative interactions or hybridization effects. This structural data is crucial for understanding the molecule's reactivity and properties (Collins et al., 1972).
Chemical Reactions and Properties
Cyclopropylacetylene undergoes various chemical reactions, reflecting its rich chemistry. Notably, cyclopropanation reactions, where cyclopropylacetylene acts as a precursor or participant, are pivotal for creating cyclopropane-containing compounds, showcasing the molecule's role in synthesizing complex organic structures with potential applications across different fields (Lebel et al., 2003).
Physical Properties Analysis
Investigations into the physical properties of cyclopropylacetylene, such as its microwave spectrum, structural parameters, and dipole moment, provide a comprehensive understanding of its behavior in various conditions. These properties are essential for predicting the molecule's behavior in reactions and for its applications in materials science (Collins et al., 1972).
Chemical Properties Analysis
The chemical properties of cyclopropylacetylene are highlighted through its reactivity in different chemical reactions, including cyclopropanation and cyclization reactions. These reactions not only demonstrate the molecule's versatility but also its potential in synthesizing a wide array of organic compounds, from pharmaceuticals to materials with unique properties (Lebel et al., 2003).
Scientific Research Applications
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Pharmaceuticals
- Cyclopropylacetylene is used as a building block in the synthesis of certain pharmaceuticals . For example, it’s used in the synthesis of the antiretroviral and psychotropic drug Efavirenz .
- The synthesis process involves various chemical reactions, and the specific procedures can vary depending on the desired end product .
- The outcomes of these processes are new compounds that can be used in the treatment of various health conditions. For instance, Efavirenz is used in the treatment of HIV .
-
Organic Reactions
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Azide-Alkyne Huisgen Cycloaddition
- Cyclopropylacetylene can be used in the azide-alkyne Huisgen cycloaddition , a type of 1,3-dipolar cycloaddition that results in a 1,2,3-triazole .
- This reaction is a key tool in click chemistry, a method used in drug discovery and materials science .
- The reaction involves the cycloaddition of an azide and a terminal or internal alkyne to give a 1,2,3-triazole .
- The outcomes of these reactions are new compounds that can be used in various applications, from pharmaceuticals to materials science .
-
Chemical Synthesis
- Cyclopropylacetylene can be used in the synthesis of other organic compounds .
- The specific methods of application and experimental procedures can vary widely depending on the specific synthesis being carried out .
- The outcomes of these syntheses are new organic compounds with potential applications in various fields .
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Material Science
- Cyclopropylacetylene, like other alkynes, can be used in the development of new materials .
- The methods of application and experimental procedures can vary widely depending on the specific material being developed .
- The outcomes of these processes are new materials with potential applications in various industries .
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Fuel and Energy
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Chemical Industry
- Cyclopropylacetylene can be used as a raw material in the chemical industry .
- The specific methods of application and experimental procedures can vary widely depending on the specific chemical being produced .
- The outcomes of these processes can include new chemicals with potential applications in various industries .
-
Petrochemicals
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Polymer Science
Safety And Hazards
Cyclopropylacetylene is classified as a highly flammable liquid and vapor . It causes skin irritation and serious eye damage . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves, eye protection, face protection, and avoiding heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
ethynylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTDXPDGUHAFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217795 | |
Record name | Cyclopropylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylacetylene | |
CAS RN |
6746-94-7 | |
Record name | Cyclopropylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6746-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylacetylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethynyl cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclopropane, ethynyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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